Electrophilic Reactivity of 2-Bromo-4-nitrophenyl isothiocyanate: E Parameter Comparison vs. Phenyl Isothiocyanate and 4-Nitrophenyl Isothiocyanate
The electrophilicity of the isothiocyanate carbon is a primary determinant of reaction rate and efficiency with nucleophiles. 2-Bromo-4-nitrophenyl isothiocyanate possesses both an ortho-bromo and a para-nitro group. The electron-withdrawing nature of the para-nitro substituent in 4-nitrophenyl isothiocyanate (E = -15.89) significantly enhances electrophilicity compared to unsubstituted phenyl isothiocyanate (E = -18.15) [1]. Based on established Hammett linear free-energy relationships, the additional electron-withdrawing inductive effect (-I) of the ortho-bromo substituent in 2-Bromo-4-nitrophenyl isothiocyanate is predicted to further increase its electrophilicity beyond that of the para-nitro analog alone [2].
| Evidence Dimension | Electrophilicity (Mayr E Parameter) |
|---|---|
| Target Compound Data | Predicted E > -15.89 (more electrophilic than 4-NPITC due to additive -I effect of ortho-Br) |
| Comparator Or Baseline | Phenyl isothiocyanate: E = -18.15; 4-Nitrophenyl isothiocyanate: E = -15.89 [1] |
| Quantified Difference | ΔE for 4-NPITC vs. PITC = +2.26 units (more electrophilic). Target predicted to be more electrophilic than 4-NPITC. |
| Conditions | Mayr's reference electrophilicity scale; determined by kinetics of reactions with reference nucleophiles in DMSO at 20°C [1]. |
Why This Matters
Higher electrophilicity ensures more efficient derivatization with amines, a critical step in synthesizing thiourea-based inhibitors or bioconjugates, reducing reagent excess and reaction time.
- [1] Mayr, H. Database of Reactivity Parameters. Electrophiles: p-Nitrophenyl isothiocyanate (E = -15.89) and Phenyl isothiocyanate (E = -18.15) in DMSO. Based on J. Am. Chem. Soc. 2020, 142, 8383-8402. View Source
- [2] Rao, C. N. R. Substituent effects on the addition of alcohols and anilines to organic isothiocyanates. 1963. (Demonstrates linear Hammett correlation for reaction rates). View Source
